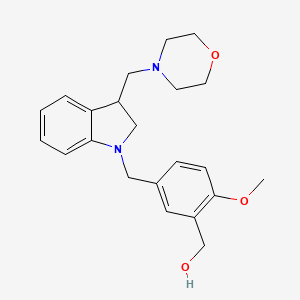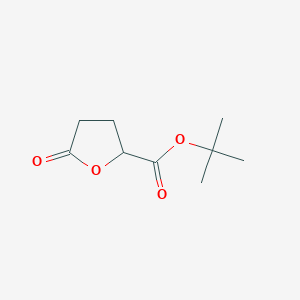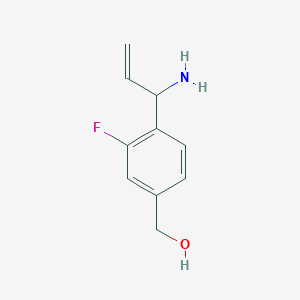
3-Amino-7-fluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-fluoro-2H-chromen-2-one: is a derivative of the chromen-2-one family, which is known for its diverse biological and pharmacological properties. This compound features an amino group at the third position and a fluorine atom at the seventh position on the chromen-2-one scaffold. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluoro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to achieve high purity and yield, often involving temperatures ranging from 50°C to 150°C and pressures up to 10 atm.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted chromen-2-one compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 3-Amino-7-fluoro-2H-chromen-2-one involves its interaction with various molecular targets. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2H-chromen-2-one: Lacks the fluorine atom, resulting in different biological properties.
7-Fluoro-2H-chromen-2-one: Lacks the amino group, affecting its reactivity and applications.
3-Amino-7-hydroxy-2H-chromen-2-one: The hydroxyl group at the seventh position alters its chemical behavior and biological activity.
Uniqueness
The presence of both the amino group and the fluorine atom in 3-Amino-7-fluoro-2H-chromen-2-one makes it unique, offering a combination of properties that can be fine-tuned for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H6FNO2 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
3-amino-7-fluorochromen-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,11H2 |
InChI-Schlüssel |
XJLZAEHZJGHILM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)


![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)




![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)

![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
